molecular formula C14H20N2 B12084825 5-Benzyl-5,8-diazaspiro[2.6]nonane

5-Benzyl-5,8-diazaspiro[2.6]nonane

Cat. No.: B12084825
M. Wt: 216.32 g/mol
InChI Key: ZLTPKDSTVSITCU-UHFFFAOYSA-N
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Description

5-Benzyl-5,8-diazaspiro[26]nonane is a chemical compound with the molecular formula C14H20N2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5,8-diazaspiro[2.6]nonane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

5-Benzyl-5,8-diazaspiro[2.6]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-5,8-diazaspiro[2.6]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,8-Diazaspiro[2.6]nonane: A similar spirocyclic compound without the benzyl group.

    5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and can lead to different applications and properties.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

8-benzyl-5,8-diazaspiro[2.6]nonane

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-9-8-15-11-14(12-16)6-7-14/h1-5,15H,6-12H2

InChI Key

ZLTPKDSTVSITCU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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